![molecular formula C21H19ClN2O3 B15147579 5-(3-chlorophenyl)-N-{3-[(2-methylpropanoyl)amino]phenyl}furan-2-carboxamide](/img/structure/B15147579.png)
5-(3-chlorophenyl)-N-{3-[(2-methylpropanoyl)amino]phenyl}furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-CHLOROPHENYL)-N-[3-(2-METHYLPROPANAMIDO)PHENYL]FURAN-2-CARBOXAMIDE is a complex organic compound that features a furan ring substituted with a chlorophenyl group and a phenyl group linked to a methylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-CHLOROPHENYL)-N-[3-(2-METHYLPROPANAMIDO)PHENYL]FURAN-2-CARBOXAMIDE typically involves multi-step organic reactionsThe final step involves the formation of the amide bond through a condensation reaction between the carboxylic acid group on the furan ring and the amine group on the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is often prioritized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-(3-CHLOROPHENYL)-N-[3-(2-METHYLPROPANAMIDO)PHENYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group on the chlorophenyl ring can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products
Oxidation: Furanones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
5-(3-CHLOROPHENYL)-N-[3-(2-METHYLPROPANAMIDO)PHENYL]FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(3-CHLOROPHENYL)-N-[3-(2-METHYLPROPANAMIDO)PHENYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
5-(3-Chlorophenyl)furfural: Shares the chlorophenyl and furan moieties but lacks the amide linkage.
1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one: Contains a chlorophenyl group but has a different core structure (pyrazoline instead of furan).
Uniqueness
5-(3-CHLOROPHENYL)-N-[3-(2-METHYLPROPANAMIDO)PHENYL]FURAN-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the furan ring and the amide linkage makes it a versatile compound for various applications .
Properties
Molecular Formula |
C21H19ClN2O3 |
|---|---|
Molecular Weight |
382.8 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-N-[3-(2-methylpropanoylamino)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H19ClN2O3/c1-13(2)20(25)23-16-7-4-8-17(12-16)24-21(26)19-10-9-18(27-19)14-5-3-6-15(22)11-14/h3-13H,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
PUQVCSHUDQHUGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


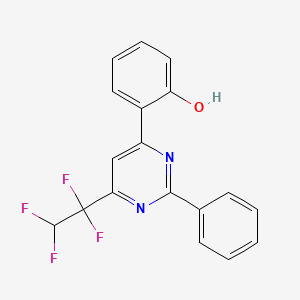
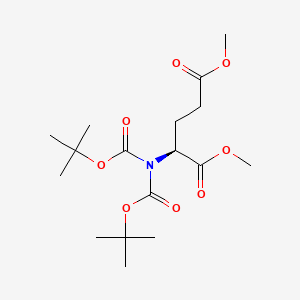
![N-[2-(dimethylamino)ethyl]-N-methylpiperidin-4-amine; tris(maleic acid)](/img/structure/B15147509.png)
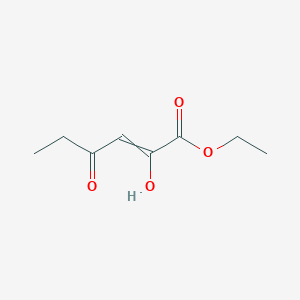
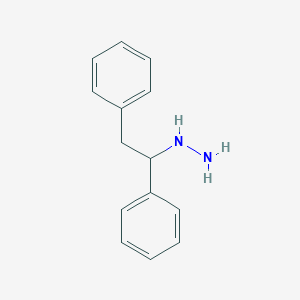
![N-[4-(Aminomethyl)phenyl]-3,5-difluorobenzamide](/img/structure/B15147534.png)
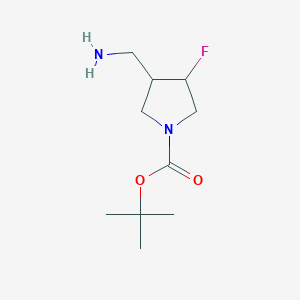
![3,3'-Dibromo-[1,1'-binaphthalene]-2,2'-diol sulfanylidene](/img/structure/B15147539.png)
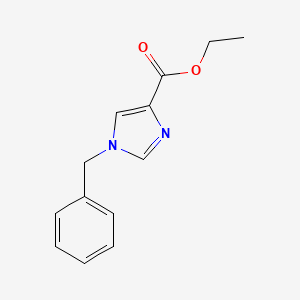
![1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-piperidine](/img/structure/B15147546.png)
![5-(2-nitrophenyl)-N-[3-(propanoylamino)phenyl]furan-2-carboxamide](/img/structure/B15147570.png)
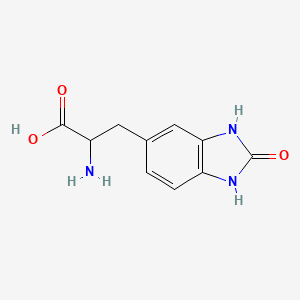
![N-[(E)-(4-ethylphenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B15147588.png)
![{[2-Bromo-4-(trifluoromethyl)phenyl]methyl}hydrazine](/img/structure/B15147593.png)
